Technical Guide: Synthesis and Characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Technical Guide: Synthesis and Characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold, including potential anticancer, antimicrobial, and anti-inflammatory properties. This document details the synthetic protocol, physicochemical properties, and spectral characterization of the title compound. Furthermore, a plausible biological signaling pathway is presented, highlighting its potential mechanism of action as an anticancer agent. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The incorporation of a thiol group at the 2-position and a fluorophenyl moiety at the 5-position can significantly influence the compound's physicochemical properties and biological activity. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and membrane permeability. This guide outlines a standard and reproducible method for the synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and provides a thorough summary of its characterization.
Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
The synthesis of the title compound is a two-step process, commencing with the formation of 4-fluorobenzohydrazide from the corresponding ester, followed by cyclization with carbon disulfide in an alkaline medium.
Experimental Protocol
Step 1: Synthesis of 4-Fluorobenzohydrazide
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To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Wash the resulting solid with cold diethyl ether to obtain pure 4-fluorobenzohydrazide.
Step 2: Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
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Dissolve 4-fluorobenzohydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol.
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To this solution, add carbon disulfide (2 equivalents) dropwise while stirring.
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Reflux the reaction mixture for 8-12 hours.
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Monitor the reaction by TLC.
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After completion, cool the mixture and reduce the solvent volume by evaporation.
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Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
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Filter the resulting precipitate, wash with cold water, and dry.
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Recrystallize the crude product from ethanol to yield pure 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol.[3]
Synthesis Workflow
Physicochemical and Spectral Characterization
The identity and purity of the synthesized 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol can be confirmed through various analytical techniques. The expected data are summarized below.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₈H₅FN₂OS | [4] |
| Molecular Weight | 196.2 g/mol | [4] |
| Appearance | Off-white amorphous powder | [4] |
| Melting Point | 200-208 °C | [4] |
| Boiling Point | 242.7 °C at 760 mmHg | [5] |
| Density | 1.48 g/cm³ | [5] |
| Purity (HPLC) | ≥ 98% | [4] |
| Yield | Good to excellent | [1] |
Spectral Data
The following table summarizes the expected spectral characteristics for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol based on data from analogous compounds.
| Technique | Expected Peaks/Signals |
| FTIR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H str.), ~2600-2550 (S-H str.), ~1610 (C=N str.), ~1500 (Ar C=C str.), ~1250 (C=S str.), ~1160 (C-O-C str.), ~1230 (C-F str.) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0-15.0 (s, 1H, SH/NH tautomer), ~7.8-8.0 (m, 2H, Ar-H ortho to oxadiazole), ~7.3-7.5 (m, 2H, Ar-H meta to oxadiazole) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~175-180 (C=S), ~160-165 (C-F, d, ¹JCF ≈ 250 Hz), ~155-160 (C-5 of oxadiazole), ~128-130 (Ar-C, d, ³JCF ≈ 8-9 Hz), ~120-125 (Ar-C ipso), ~115-117 (Ar-C, d, ²JCF ≈ 22 Hz) |
| Mass Spectrometry (m/z) | 196 [M]⁺ |
Note: The thiol group can exist in tautomeric equilibrium with the thione form (5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-thione). The spectral data, particularly the presence of a broad SH or NH peak in the ¹H NMR and a C=S stretch in the IR, will reflect this equilibrium.
Potential Biological Activity and Signaling Pathway
Derivatives of 1,3,4-oxadiazole are known to exhibit significant anticancer activity.[2] One of the proposed mechanisms of action is the induction of apoptosis in cancer cells through the intrinsic pathway.[6] This pathway is often initiated by cellular stress and is regulated by the p53 tumor suppressor protein.
Proposed Anticancer Signaling Pathway
The following diagram illustrates the potential mechanism by which 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol may induce apoptosis in cancer cells.
This proposed pathway suggests that the compound activates p53, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and -3), ultimately leading to programmed cell death.[6]
Conclusion
This technical guide provides a detailed protocol for the synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, along with its comprehensive characterization data. The straightforward synthesis and the promising biological activities associated with the 1,3,4-oxadiazole scaffold make this compound a valuable subject for further investigation in the field of drug discovery. The proposed mechanism of action via the intrinsic apoptotic pathway offers a solid foundation for future studies to elucidate its full therapeutic potential.
References
- 1. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - ProQuest [proquest.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazole-2-thiol | CAS 41421-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
